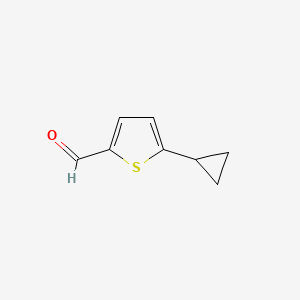

5-Cyclopropylthiophene-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropylthiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c9-5-7-3-4-8(10-7)6-1-2-6/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNYBMGQLIRVPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(S2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 5-Cyclopropylthiophene-2-carbaldehyde

An In-depth Technical Guide to 5-Cyclopropylthiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyclopropylthiophene-2-carbaldehyde is a pivotal heterocyclic building block in modern organic synthesis, particularly within medicinal chemistry. Its unique structural composition, featuring a cyclopropyl group appended to an electron-rich thiophene aldehyde, imparts a distinct combination of steric and electronic properties. This guide provides a comprehensive technical overview of its structure, physicochemical properties, synthesis, and chemical reactivity. Furthermore, it delves into the compound's significant applications as a key intermediate in the development of therapeutic agents, supported by detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction and Significance

The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a cornerstone for designing novel bioactive molecules.[1][2] The introduction of a cyclopropyl moiety at the 5-position and a formyl group at the 2-position creates 5-Cyclopropylthiophene-2-carbaldehyde, a molecule of significant interest.

The cyclopropyl group introduces a degree of conformational rigidity and lipophilicity, which can enhance binding affinity to biological targets and improve metabolic stability. The aldehyde functional group at the 2-position serves as a versatile chemical handle, enabling a wide array of subsequent chemical transformations essential for constructing more complex molecular architectures.[3][4] This strategic combination of functional groups makes 5-Cyclopropylthiophene-2-carbaldehyde a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.[5][6]

Structural Analysis and Physicochemical Properties

The structure of 5-Cyclopropylthiophene-2-carbaldehyde is characterized by a planar, aromatic thiophene ring. The aldehyde group is conjugated with the ring, enhancing the electrophilicity of the carbonyl carbon. The key physicochemical and spectroscopic data are summarized below for quick reference.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₈H₈OS | PubChem |

| Molecular Weight | 152.21 g/mol | PubChem |

| Appearance | Yellow to brown liquid/solid | --- |

| Boiling Point | ~105-107 °C at 2 mmHg | --- |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.85 (s, 1H, -CHO), 7.65 (d, 1H), 6.95 (d, 1H), 2.20 (m, 1H), 1.10-1.25 (m, 2H), 0.80-0.95 (m, 2H) | Typical |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 182.5, 158.0, 143.5, 135.0, 126.0, 10.5, 9.0 | Typical |

| IR (Neat, cm⁻¹) | ~2900 (C-H), ~1665 (C=O, conjugated aldehyde) | [7] |

| Mass Spec (ESI-MS) | m/z: 153.0 [M+H]⁺ | --- |

Note: NMR and IR data are typical expected values and may vary slightly based on solvent and experimental conditions. The IR C=O stretch is characteristic for a conjugated aldehyde on a thiophene ring.[7]

Synthesis and Purification Protocol

The most common and efficient method for synthesizing 5-Cyclopropylthiophene-2-carbaldehyde is through the Vilsmeier-Haack formylation of 2-cyclopropylthiophene. This reaction is a cornerstone of organic synthesis for formylating electron-rich aromatic and heterocyclic compounds.[8][9]

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium salt, the "Vilsmeier reagent".[4][10]

-

Electrophilic Aromatic Substitution: The electron-rich 2-cyclopropylthiophene attacks the Vilsmeier reagent. The thiophene ring's high reactivity directs the substitution to the C2 position. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.[9][10]

This method is preferred due to its high regioselectivity, use of relatively inexpensive reagents, and generally good yields. The reaction temperature must be carefully controlled as the initial formation of the Vilsmeier reagent is exothermic.

Visualizing the Synthetic Workflow

Caption: Workflow for the Vilsmeier-Haack synthesis.

Detailed Experimental Protocol

Materials:

-

2-Cyclopropylthiophene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Sodium acetate

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice-water bath.

-

Vilsmeier Reagent Formation: Add POCl₃ (1.2 eq) dropwise to the cooled DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Causality: This slow addition is critical to control the exothermic reaction and prevent decomposition of the Vilsmeier reagent. Stir the resulting mixture at 0 °C for 30 minutes.

-

Substrate Addition: Dissolve 2-cyclopropylthiophene (1.0 eq) in anhydrous DCE and add it dropwise to the reaction mixture.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by slowly adding a saturated aqueous solution of sodium acetate until the pH is neutral. Causality: The hydrolysis of the intermediate is exothermic and adding the base slowly neutralizes the acidic byproducts safely.

-

Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification (Self-Validation): Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The purity of the collected fractions should be confirmed by TLC and the structure verified by ¹H NMR and Mass Spectrometry.

Chemical Reactivity and Synthetic Utility

The reactivity of 5-Cyclopropylthiophene-2-carbaldehyde is dominated by its aldehyde functional group, which is a prime site for nucleophilic addition and condensation reactions.[3][11]

Key Reactions:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid (5-cyclopropylthiophene-2-carboxylic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.[11]

-

Reduction: The carbonyl can be reduced to a primary alcohol (5-cyclopropyl-2-thienyl)methanol) using mild reducing agents such as sodium borohydride (NaBH₄).[3]

-

Condensation Reactions: It readily undergoes condensation with amines to form Schiff bases (imines), with hydrazines to form hydrazones, and with active methylene compounds in Knoevenagel or Wittig-type reactions to form new carbon-carbon bonds.[3][4] These reactions are fundamental in building molecular complexity.

-

Cross-Coupling Reactions: While the aldehyde itself is not directly used in cross-coupling, the thiophene ring can be further functionalized. For instance, bromination of the ring followed by Suzuki or Stille coupling can introduce aryl or other groups, a common strategy in drug discovery.[12]

The electron-rich nature of the thiophene ring facilitates these transformations, making the aldehyde a versatile precursor for a wide range of derivatives.[4][12]

Applications in Medicinal Chemistry and Drug Development

Thiophene-based aldehydes are critical intermediates in the synthesis of a multitude of biologically active compounds, including anti-inflammatory, antibacterial, and anticancer agents.[1][6][12] 5-Cyclopropylthiophene-2-carbaldehyde, specifically, is a key building block for molecules where the cyclopropyl group is intended to probe hydrophobic pockets in enzyme active sites or receptors.

Role as a Key Synthetic Intermediate

A prime example of its utility is in the synthesis of precursors for antiplatelet agents like Prasugrel. Although not a direct precursor in the commercial route, its structural motifs are highly relevant. The synthesis of many thienopyridine-class compounds, which are potent P2Y₁₂ receptor antagonists, often starts from a functionalized thiophene aldehyde.

The workflow below illustrates a generalized pathway where a thiophene aldehyde is a starting point for building a complex heterocyclic system, a common strategy in drug discovery.

Caption: Role as a building block in drug synthesis.

This pathway highlights how the initial condensation reaction at the aldehyde group is the first step in constructing a more elaborate and biologically active molecular framework.

Safety and Handling

5-Cyclopropylthiophene-2-carbaldehyde should be handled in a well-ventilated area or a chemical fume hood.[13][14] It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16] The compound may be an irritant to the skin, eyes, and respiratory tract.[16] It is sensitive to air and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent oxidation of the aldehyde group.[14] It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[13][14]

Conclusion

5-Cyclopropylthiophene-2-carbaldehyde is a high-value synthetic intermediate with a unique and advantageous structural profile. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group make it an indispensable tool for organic and medicinal chemists. The insights and protocols provided in this guide are intended to facilitate its effective use in research and development, particularly in the quest for novel therapeutic agents where the strategic incorporation of the cyclopropyl-thiophene moiety can lead to enhanced biological activity and improved pharmacokinetic properties.

References

-

Solubility of Things. (n.d.). Thiophene-2-carbaldehyde. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: Thiophene-2-carboxaldehyde. Retrieved from [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Khan, K. M., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14796–14811. [Link]

-

J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Vogt, E.-J., et al. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 67(3), 285-294. [Link]

-

International Journal of Research in Pharmacy and Science. (2019, December 19). Vilsmeier-Haack Transformations under Non Classical Conditions. Retrieved from [Link]

-

Paganelli, S., Tassini, R., & Piccolo, O. (2012). Sustainable Synthesis of Aryl and Heteroaryl Aldehydes. ResearchGate. Retrieved from [Link]

-

Supporting Information. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation.... Retrieved from [Link]

-

Al-Jbouri, M. S. (2020). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 47(3). [Link]

-

MDPI. (2021, October 14). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Retrieved from [Link]

-

El-Faham, A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal, 17(1), 1-16. [Link]

-

Cheméo. (n.d.). Chemical Properties of 5-Ethylcyclopentene-2-carbaldehyde. Retrieved from [Link]

-

Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Kumar-Srivastava/3034986161c9441113840e6c2718e27c15e8b417]([Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2017, August 26). Research Article. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... Retrieved from [Link]

-

SpectraBase. (n.d.). 5-NITROTHIOPHENE-2-CARBOXALDEHYDE. Retrieved from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]

- 4. Thiophene-2-carbaldehyde | High-Purity Reagent [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. benchchem.com [benchchem.com]

- 12. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

The Ascendant Role of Cyclopropyl-Substituted Thiophenes in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of the cyclopropyl moiety into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of cyclopropyl-substituted thiophene derivatives, a class of compounds demonstrating significant promise across various therapeutic areas. We will delve into their synthesis, chemical properties, and diverse biological activities, offering field-proven insights and detailed experimental protocols to empower researchers in their pursuit of novel therapeutics.

The Cyclopropyl Group: A Game-Changer in Drug Design

The unique structural and electronic properties of the cyclopropyl ring offer several advantages in drug design. Its three-membered ring introduces a degree of conformational rigidity, which can enhance binding to biological targets. Furthermore, the cyclopropyl group can act as a bioisostere for other functionalities, improving metabolic stability and modulating the pharmacokinetic profile of a molecule. When appended to the versatile thiophene ring, a privileged scaffold in medicinal chemistry, the resulting derivatives exhibit a fascinating and often potent range of biological effects.

Navigating the Synthetic Landscape: Accessing Cyclopropyl-Thiophene Scaffolds

The synthesis of cyclopropyl-substituted thiophenes has evolved significantly, with modern cross-coupling reactions offering efficient and scalable routes to these valuable compounds.

The Power of Palladium: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction has emerged as a preferred method for the synthesis of cyclopropylthiophenes, lauded for its mild reaction conditions and broad functional group tolerance.[1][2] This palladium-catalyzed reaction typically involves the coupling of a bromothiophene derivative with cyclopropylboronic acid or its esters.[3][4][5]

A general approach involves the use of a palladium (II) acetate precatalyst in conjunction with a phosphine ligand, such as SPhos, and a base like potassium phosphate in a toluene/water solvent system.[1][3] This methodology has proven effective for a range of substituted bromothiophenes, affording the desired cyclopropyl derivatives in good to excellent yields.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling [3]

-

To a three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add a solution of the bromothiophene (1 equivalent) in toluene (2 mL/mmol).

-

Add cyclopropylboronic acid (1.3 equivalents) and anhydrous potassium phosphate (2 equivalents) to the flask.

-

In a separate vial, dissolve palladium (II) acetate (0.25–1 mol%) and SPhos (0.5–2 mol%) in toluene (0.5 mL/mmol) and add this catalyst solution to the reaction mixture.

-

Heat the reaction mixture to 90 °C and stir for 2 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography, distillation, or crystallization.

A summary of yields for various substituted cyclopropylthiophenes synthesized via this method is presented in Table 1.

| Entry | Bromothiophene Substrate | Product | Yield (%) |

| 1 | Methyl 3-bromothiophene-2-carboxylate | Methyl 3-cyclopropylthiophene-2-carboxylate | 85 |

| 2 | 1-(4-Bromothiophen-2-yl)ethan-1-one | 1-(4-Cyclopropylthiophen-2-yl)ethan-1-one | 91 |

| 3 | 5-Bromothiophene-2-carbaldehyde | 5-Cyclopropylthiophene-2-carbaldehyde | 88 |

| 4 | 2-Bromo-3-methylthiophene | 2-Cyclopropyl-3-methylthiophene | 79 |

Table 1: Representative Yields of Suzuki-Miyaura Cross-Coupling for the Synthesis of Cyclopropylthiophenes.

Further Derivatization: Expanding the Chemical Space

The core cyclopropylthiophene scaffold can be further functionalized to explore a wider range of chemical space and optimize biological activity. Standard transformations such as bromination, conversion of aldehydes to nitriles, and synthesis of sulfonyl chlorides are readily achievable.[3]

Experimental Protocol: Bromination of Cyclopropylthiophenes [3]

-

Dissolve the cyclopropylthiophene derivative (1 equivalent) in glacial acetic acid (1.43 mL/mmol) at 15 °C.

-

Add sodium acetate trihydrate (1 equivalent) to the solution.

-

Slowly add a 1.5 M solution of elemental bromine in glacial acetic acid (1.05 equivalents) dropwise, ensuring the temperature remains below 20 °C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture into water and isolate the product by filtration or extraction.

Biological Activities and Therapeutic Potential

Cyclopropyl-substituted thiophene derivatives have garnered significant attention for their potential applications in treating a range of diseases, primarily due to the synergistic effects of the two pharmacophores.

Anticancer Activity

Thiophene derivatives are known to exhibit a wide spectrum of anticancer activities, and the introduction of a cyclopropyl group can further enhance this potential.[1][6] The proposed mechanisms of action often involve the inhibition of key cellular pathways crucial for cancer cell proliferation and survival.[1][7]

Key Anticancer Mechanisms of Thiophene Derivatives: [1][6][7]

-

Topoisomerase Inhibition: Some thiophene derivatives can interfere with the function of topoisomerases, enzymes essential for DNA replication and repair, leading to cell death.

-

Tyrosine Kinase Inhibition: These compounds can block the activity of tyrosine kinases, which play a critical role in cell signaling pathways that control cell growth and division.

-

Induction of Apoptosis: Cyclopropyl-substituted thiophenes can trigger programmed cell death (apoptosis) in cancer cells, often through the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[8]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay) [9][10]

-

Cell Seeding: Seed cancer cells (e.g., HeLa, Hep G2, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[9][11]

-

Compound Treatment: Treat the cells with various concentrations of the cyclopropyl-thiophene derivatives for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[9][10][11]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

Caption: Putative anticancer mechanisms of cyclopropyl-thiophene derivatives.

Anti-inflammatory Activity

Thiophene-containing molecules have a well-established history as anti-inflammatory agents, with several approved drugs on the market.[12][13] The mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[13][14]

Experimental Protocol: In Vitro Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay) [15]

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the cyclopropyl-thiophene derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce nitric oxide (NO) production.

-

Incubation: Incubate the cells for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Calculation: Determine the percentage of NO inhibition by comparing the nitrite levels in treated cells to those in LPS-stimulated control cells.

Caption: Inhibition of inflammatory pathways by cyclopropyl-thiophene derivatives.

Antimicrobial Activity

Sulfur-containing heterocycles are a rich source of antimicrobial agents.[16][17][18] Thiophene derivatives, in particular, have shown activity against a range of bacteria and fungi.[19] The exact mechanism of action can vary, but it is often attributed to the ability of the sulfur atom and the overall electronic properties of the ring system to interfere with essential microbial processes.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method) [20][21]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Serial Dilution: Perform a two-fold serial dilution of the cyclopropyl-thiophene derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

-

MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

Cyclopropyl-substituted thiophene derivatives represent a promising and versatile class of compounds with significant potential in drug discovery. Their efficient synthesis, coupled with their potent and diverse biological activities, makes them attractive candidates for further investigation. Future research should focus on elucidating the structure-activity relationships of these compounds to optimize their efficacy and selectivity for specific biological targets. The development of novel derivatives and their evaluation in more advanced preclinical models will be crucial in translating the promise of this chemical class into tangible therapeutic benefits.

References

-

Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules. 2023;28(9):3770.

-

Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. Anticancer Drugs. 2018;29(2):135-143.

-

A Review on Anticancer Activities of Thiophene and Its Analogs. Curr Drug Targets. 2021;22(13):1539-1556.

-

Techniques for Assessing the Anti-Inflammatory Activity of Novel Compounds: Application Notes and Protocols. BenchChem. 2025.

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Med Chem. 2024;15(1):37-64.

-

Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. ResearchGate. 2023.

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. 2021.

-

Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. 2019;4(5):8874-8880.

-

A Review on Anticancer Activities of Thiophene and Its Analogs. ResearchGate. 2021.

-

A simple and reliable approach for assessing anticancer activity in vitro. Curr Med Chem. 2015;22(10):1256-64.

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. J Funct Foods. 2023;109:105791.

-

Application Notes and Protocols for Evaluating the Anticancer Activity of Pyridine Derivatives. BenchChem. 2025.

-

Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. 2023.

-

Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. MDPI. 2023.

-

Sulfur (SⅥ)-containing heterocyclic hybrids as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and its SAR. Eur J Med Chem. 2024;270:116315.

-

Sulphur-Containing Heterocycles as Antimycobacterial Agents: Recent Advances in Thiophene and Thiadiazole Derivatives. Molecules. 2020;25(21):5047.

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals (Basel). 2021;14(7):692.

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. 2021.

-

Synthesis of cyclopropylthiophenes. (A) Synthesis of of... ResearchGate. 2023.

-

Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules. 2023.

-

Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. MDPI. 2022.

-

Chemical structures of thiophene-based compounds with anti-inflammatory properties in classic models of inflammation. ResearchGate. 2021.

-

Thiophene-Based Compounds. Encyclopedia MDPI. 2021.

-

Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. MDPI. 2023.

-

General approach to the synthesis of cyclopropylthiophene derivatives. ResearchGate. 2023.

-

Anticancer Drugs Specificity Assessment (in vitro). YouTube. 2022.

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar. 2022. [URL]([Link]

-

In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. In Vivo. 2020;34(1):159-170.

-

A review: Antimicrobial agents based on nitrogen and sulfur containing heterocycles. ResearchGate. 2019.

-

Latest Developed Methods for Antimicrobial Susceptibility Testing. Longdom Publishing. 2022.

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. FAO. 2017.

-

IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. 2017.

-

Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. 2016.

-

Antimicrobial Susceptibility Testing. Creative Diagnostics. 2024.

-

Synthesis and Antimicrobial Activities of Containing Sulfur Heterocyclic Curcumin Derivatives. Science Repository. 2018.

-

Application Note: Suzuki-Miyaura Coupling Protocols for the Synthesis of Cyclopropyl-Containing Long-Chain Alkanes. BenchChem. 2025.

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. 2022.

-

Role of sulphur-heterocycles in medicinal chemistry: An update. European Journal of Medicinal Chemistry. 2019;180:486-508.

-

Synthesis and Characterization of the Novel Thiophene Derivatives. ResearchGate. 2019.

-

The Suzuki–Miyaura cross-coupling of bromothiophenes. Conditions:... ResearchGate. 2023.

-

New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Sci Rep. 2024;14(1):27878.

-

Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. 2024.

-

Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations. Molecules. 2001;6(11):902-913.

-

Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. ChemistryOpen. 2020;9(11):1113-1117.

Sources

- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs | Anticancer Research [ar.iiarjournals.org]

- 11. Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Sulfur (SⅥ)-containing heterocyclic hybrids as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and its SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sulphur-Containing Heterocycles as Antimycobacterial Agents: Recent Advances in Thiophene and Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. sciencerepository.org [sciencerepository.org]

- 20. integra-biosciences.com [integra-biosciences.com]

- 21. pdb.apec.org [pdb.apec.org]

An In-depth Technical Guide on the Thermodynamic Stability of 5-Cyclopropylthiophene-2-carbaldehyde

This guide provides a comprehensive technical analysis of the thermodynamic stability of 5-Cyclopropylthiophene-2-carbaldehyde, a heterocyclic aldehyde of increasing interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into the principles governing its stability and practical methodologies for its assessment.

Introduction: The Significance of Stability in Drug Development and Materials Science

5-Cyclopropylthiophene-2-carbaldehyde is a versatile synthetic intermediate.[1] Its thiophene core is a key structural motif in numerous pharmaceuticals and organic electronic materials.[2][3] The cyclopropyl group, a "puckered" three-membered ring, imparts unique conformational rigidity and electronic properties. However, this strained ring system can also introduce inherent instability. A thorough understanding of the thermodynamic stability of this molecule is therefore paramount for predicting its shelf-life, reactivity, and suitability for various applications.[4]

Theoretical Framework: Understanding the Structural and Electronic Contributions to Stability

The thermodynamic stability of 5-Cyclopropylthiophene-2-carbaldehyde is a function of several interconnected factors:

-

Aromaticity of the Thiophene Ring: The thiophene ring is an aromatic system, which contributes significantly to the overall stability of the molecule. This aromatic character arises from the delocalization of π-electrons within the five-membered ring.

-

Electronic Effects of Substituents: The aldehyde (-CHO) group is an electron-withdrawing group, which can influence the electron density distribution within the thiophene ring.[5] The cyclopropyl group, while primarily considered a saturated alkyl group, can exhibit some degree of π-character and interact with the aromatic system.

-

Ring Strain of the Cyclopropyl Group: The cyclopropyl ring possesses significant angle strain due to its constrained 60° bond angles. This strain energy can be a driving force for reactions that lead to the opening of the three-membered ring, thus impacting the molecule's overall stability.

-

Conformational Isomers: Rotation around the single bond connecting the cyclopropyl group and the thiophene ring, as well as the bond between the thiophene ring and the aldehyde group, can lead to different conformational isomers with varying energy levels. The most stable conformation will be the one that minimizes steric hindrance and maximizes favorable electronic interactions.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is necessary to comprehensively evaluate the thermodynamic stability of 5-Cyclopropylthiophene-2-carbaldehyde.

Calorimetry: Direct Measurement of Enthalpic Stability

Calorimetry is a powerful technique for directly measuring the heat changes associated with chemical and physical processes, providing fundamental thermodynamic data.[6]

3.1.1 Bomb Calorimetry for Enthalpy of Combustion

This technique is used to determine the standard enthalpy of combustion (ΔcH°), which can then be used to calculate the standard enthalpy of formation (ΔfH°).[7] A lower, more negative enthalpy of formation generally indicates greater thermodynamic stability.

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of high-purity 5-Cyclopropylthiophene-2-carbaldehyde is placed in a crucible within a high-pressure vessel (the "bomb").

-

Pressurization: The bomb is filled with an excess of pure oxygen to approximately 30 atm.

-

Immersion: The bomb is submerged in a known quantity of water in a well-insulated calorimeter.

-

Ignition: The sample is ignited via an electrical fuse.

-

Temperature Measurement: The temperature change of the water is meticulously recorded.

-

Calculation: The enthalpy of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system, and the mass of the sample.

3.1.2 Isothermal Titration Calorimetry (ITC)

ITC can be employed to study the thermodynamics of intermolecular interactions, which can indirectly inform on the stability of the molecule in different environments.[8][9] For instance, the interaction with a stabilizing or destabilizing agent can be quantified.

3.1.3 Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature or time.[10] It is particularly useful for identifying phase transitions, such as melting and boiling points, as well as decomposition temperatures. A high decomposition temperature is indicative of greater thermal stability.

Experimental Protocol: Differential Scanning Calorimetry

-

Sample Encapsulation: A small, accurately weighed sample of 5-Cyclopropylthiophene-2-carbaldehyde is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Heating Program: The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

-

Heat Flow Measurement: The difference in heat flow required to maintain the sample and reference at the same temperature is recorded.

-

Data Analysis: Endothermic and exothermic events, such as melting and decomposition, are identified as peaks in the DSC thermogram.

Spectroscopic and Chromatographic Stability-Indicating Methods

These methods are crucial for assessing the degradation of the molecule over time under various stress conditions (e.g., heat, light, humidity, pH).

3.2.1 High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for stability testing. A validated, stability-indicating HPLC method can separate the intact drug from its degradation products, allowing for the quantification of its purity over time.

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide detailed structural information about any degradation products that may form.[11] Changes in the chemical shifts or the appearance of new signals can indicate decomposition.

3.2.3 Mass Spectrometry (MS)

Coupled with HPLC (LC-MS), mass spectrometry is invaluable for identifying the molecular weights of degradation products, aiding in the elucidation of decomposition pathways.

Computational Analysis: A Theoretical Lens on Stability

Computational chemistry provides powerful tools for predicting and understanding the thermodynamic properties of molecules.[12]

Density Functional Theory (DFT) Calculations

DFT is a robust method for calculating the electronic structure and energies of molecules.[13]

4.1.1 Geometry Optimization and Frequency Analysis

The first step is to find the lowest energy conformation of 5-Cyclopropylthiophene-2-carbaldehyde. A frequency calculation is then performed to confirm that the optimized structure corresponds to a true energy minimum and to obtain thermodynamic data such as enthalpy and Gibbs free energy.

4.1.2 Isodesmic Reactions

To obtain a more accurate theoretical enthalpy of formation, isodesmic reactions can be employed. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, which helps in the cancellation of systematic errors in the calculations.

Molecular Dynamics (MD) Simulations

MD simulations can provide insights into the dynamic behavior of the molecule over time at different temperatures, helping to identify potential decomposition pathways and conformational changes that may precede degradation.[14]

Potential Degradation Pathways

Understanding potential degradation pathways is critical for developing strategies to enhance stability.

-

Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air and light.

-

Ring-Opening of the Cyclopropyl Group: Under harsh conditions (e.g., high heat or acidic/basic environments), the strained cyclopropyl ring can undergo ring-opening reactions.[15]

-

Polymerization: Aldehydes can undergo polymerization, particularly in the presence of acid or base catalysts.[16]

-

Thiophene Ring Decomposition: At very high temperatures, the thiophene ring itself can decompose.[13][17]

Summary and Outlook

The thermodynamic stability of 5-Cyclopropylthiophene-2-carbaldehyde is a complex interplay of its aromatic thiophene core, the electron-withdrawing aldehyde group, and the strained cyclopropyl substituent. A combination of experimental techniques, including calorimetry and chromatography, alongside computational modeling, provides a comprehensive understanding of its stability profile. This knowledge is essential for its effective use in drug development and materials science, enabling the design of stable formulations and robust synthetic processes.

Visualization of Key Concepts

Molecular Structure

Caption: Molecular structure of 5-Cyclopropylthiophene-2-carbaldehyde.

Experimental Workflow for Stability Assessment

Caption: Integrated workflow for assessing thermodynamic stability.

Quantitative Data Summary

| Parameter | Technique | Typical Value/Observation | Significance |

| Enthalpy of Formation (ΔfH°) | Bomb Calorimetry & Isodesmic Reactions | Value in kJ/mol | A more negative value indicates greater thermodynamic stability. |

| Decomposition Temperature (Td) | Differential Scanning Calorimetry (DSC) | Onset temperature in °C | Higher Td indicates greater thermal stability. |

| Purity vs. Time | Stability-Indicating HPLC | % Purity over time at various conditions | Quantifies the rate of degradation under specific stress factors. |

| Degradant Identification | LC-MS, NMR | Molecular weight and structure of impurities | Elucidates the chemical pathways of decomposition. |

References

-

Solubility of Things. Thiophene-2-carbaldehyde. Available at: [Link]

-

Guccione, S., et al. (1998). Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes. RSC Publishing. Available at: [Link]

-

Ali, S., et al. (2013, November 27). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. PMC. Available at: [Link]

-

Cacialli, F., et al. (2020, January 29). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. ACS Publications. Available at: [Link]

-

Science.gov. calorimetry studies revealed: Topics. Available at: [Link]

-

Paganelli, S., Tassini, R., & Piccolo, O. (2011). Synthesis of 5‐isopropylthiophen‐2‐carbaldehyde (III a) and 5‐ethylthiophen‐2‐carbaldehyde (III b). ResearchGate. Available at: [Link]

-

Kumar, S., et al. (2021, October 14). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI. Available at: [Link]

- Google Patents. (1983). JPS58159429A - Decomposition method of thiophene.

-

Lainer, T., et al. (2018). Synthesis, Spectroscopy, and Computational Analysis of Photoluminescent Bis(aminophenyl)-Substituted Thiophene Derivatives. PMC. Available at: [Link]

-

Li, X., et al. (2021, July 28). Theoretical Study on the Unimolecular Pyrolysis of Thiophene and Modeling. PMC. Available at: [Link]

-

Yang, Y., et al. (2023, September 6). Mechanism Insight into the Conversion between H2S and Thiophene during Coal Pyrolysis: A Theoretical Study. ACS Omega. Available at: [Link]

-

Yang, Y., et al. (2023, September 6). Mechanism Insight into the Conversion between H2S and Thiophene during Coal Pyrolysis: A Theoretical Study. PMC. Available at: [Link]

-

Al-Shemarry, A. A. (2020, August 29). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science. Available at: [Link]

-

Cretu, D., et al. (2022, October 13). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. ResearchGate. Available at: [Link]

-

El-Gammal, O. A., et al. (2022). Spectroscopic investigation, thermal behavior, catalytic reduction, biological and computational studies of novel four transition metal complexes based on 5-methylthiophene Schiff base type. PMC. Available at: [Link]

-

Rubin, M., et al. (2003). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. PMC. Available at: [Link]

-

Gaisford, S., & Kett, V. (2010, April 20). Thermal Analysis. ACS Publications. Available at: [Link]

-

Wojcik, J. F. (2022). Calorimetry. Research Starters. Available at: [Link]

-

Brautigam, C. A., et al. (2016, April 7). Integration and global analysis of isothermal titration calorimetry data for studying macromolecular interactions. PubMed. Available at: [Link]

-

Zdorov, A., et al. (2015, December 9). Thermodynamic properties of 5(nitrophenyl) furan-2-carbaldehyde isomers. PMC. Available at: [Link]

-

Bjerregaard, S., et al. (2021). Simultaneous determination of cyclodextrin stability constants as a function of pH and temperature – A tool for drug formulation and process design. Journal of Drug Delivery Science and Technology. Available at: [Link]

-

Zhang, Y., et al. (2024, June 3). Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. MDPI. Available at: [Link]

-

Benchouk, W., et al. (2024, October 11). Computational exploration of novel ketoprofen derivatives: Molecular dynamics simulations and MM-PBSA calculations for COX-2 inhibition as promising anti-inflammatory drugs. PubMed. Available at: [Link]

-

Wikipedia. (2021, July 22). Thiophene-2-carboxaldehyde. Available at: [Link]

-

ResearchGate. (n.d.). General approach to the synthesis of cyclopropylthiophene derivatives. Available at: [Link]

-

Kumar, S., & Sounthari, A. (2025, August 9). Synthesis, spectral characterization and antioxidant activity studies of a bidentate Schiff base, 5-methyl thiophene-2-carboxaldehyde-carbohydrazone and its Cd(II), Cu(II), Ni(II) and Zn(II) complexes. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]

- 6. Calorimetry | Science | Research Starters | EBSCO Research [ebsco.com]

- 7. Thermodynamic properties of 5(nitrophenyl) furan-2-carbaldehyde isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Integration and global analysis of isothermal titration calorimetry data for studying macromolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Computational exploration of novel ketoprofen derivatives: Molecular dynamics simulations and MM-PBSA calculations for COX-2 inhibition as promising anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. journalskuwait.org [journalskuwait.org]

- 17. Theoretical Study on the Unimolecular Pyrolysis of Thiophene and Modeling - PMC [pmc.ncbi.nlm.nih.gov]

5-Cyclopropylthiophene-2-carbaldehyde melting point and boiling point data

An In-depth Technical Guide to the Physicochemical Characterization of 5-Cyclopropylthiophene-2-carbaldehyde

Abstract

5-Cyclopropylthiophene-2-carbaldehyde is a heterocyclic aldehyde with potential applications as a building block in medicinal chemistry and materials science. Thiophene derivatives are known scaffolds in the development of pharmaceuticals and organic electronic materials. A thorough understanding of the fundamental physicochemical properties of this specific molecule, such as its melting and boiling points, is a prerequisite for its synthesis, purification, handling, and application in further research and development. This guide addresses the current lack of available literature data for the melting and boiling points of 5-Cyclopropylthiophene-2-carbaldehyde. It provides detailed, field-proven experimental protocols for the determination of these critical parameters, ensuring scientific rigor and data trustworthiness for researchers, scientists, and drug development professionals.

Introduction: The Need for Foundational Data

Thiophene-2-carbaldehyde and its derivatives are versatile intermediates in organic synthesis. For instance, substituted thiophenes are integral to high-performance organic light-emitting diodes (OLEDs) and photovoltaic cells.[1] Furthermore, the structural motif is present in numerous approved pharmaceuticals. The introduction of a cyclopropyl group at the 5-position of the thiophene ring introduces a degree of conformational rigidity and alters the electronic properties of the molecule, making 5-Cyclopropylthiophene-2-carbaldehyde a compound of interest for novel molecular design.

A comprehensive search of scientific literature and chemical databases reveals a notable absence of reported data for the melting and boiling points of 5-Cyclopropylthiophene-2-carbaldehyde. These physical constants are not mere data points; they are fundamental indicators of a compound's identity and purity.[2] A sharp, well-defined melting point is a strong indicator of a pure crystalline solid, whereas a broad melting range often suggests the presence of impurities.[2][3] Similarly, the boiling point is a characteristic property of a liquid that is essential for purification techniques like distillation and for defining safe handling and storage protocols.

This guide, therefore, transitions from a simple data repository to a detailed instructional manual. It provides the necessary experimental framework for any researcher to accurately and reliably determine these crucial properties.

Guiding Principles of Phase Transition Analysis

The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. This transition occurs when the thermal energy of the molecules overcomes the intermolecular forces holding them in a fixed crystal lattice. For pure crystalline organic compounds, this transition is typically sharp, occurring over a narrow range of 0.5-1.0°C.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to a phase transition from liquid to gas.[4][5][6] Unlike the melting point, the boiling point is highly sensitive to changes in atmospheric pressure.[7]

Given that the physical state of 5-Cyclopropylthiophene-2-carbaldehyde at room temperature is not widely documented, a preliminary visual inspection will determine the appropriate starting protocol. The logical workflow for characterization is presented below.

Caption: Workflow for determining the physical properties of an uncharacterized sample.

Experimental Protocol: Melting Point Determination

This protocol utilizes the Thiele tube method, a classic and reliable technique for determining the melting point of a solid organic compound.[2][8] The unique shape of the Thiele tube allows for the creation of convection currents in the heating oil, ensuring a uniform temperature distribution.[8]

Materials and Apparatus

-

5-Cyclopropylthiophene-2-carbaldehyde sample (finely powdered)

-

Capillary tubes (sealed at one end)

-

Thiele tube

-

High-boiling mineral or silicone oil

-

Thermometer (-10°C to 360°C)

-

Rubber band or a small section of rubber tubing

-

Bunsen burner or microburner

-

Clamp stand

Step-by-Step Methodology

-

Sample Preparation: Crush a small amount of the solid sample into a fine powder.[9] Dip the open end of a capillary tube into the powder. Gently tap the sealed end of the tube on a hard surface to pack the powder down to a height of 1-2 mm.[9][10] Uniform packing without air gaps is crucial for accurate heat transfer.[11]

-

Apparatus Assembly: Attach the capillary tube to the thermometer using a small rubber band.[12] Position the capillary tube such that the solid sample is level with the bulb of the thermometer.

-

Thiele Tube Setup: Fill the Thiele tube with oil to a level just above the upper side arm. Clamp the Thiele tube securely to a stand.

-

Measurement: Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the thermometer bulb and sample are immersed in the oil and positioned in the center of the main tube.[12]

-

Heating: Begin gently heating the side arm of the Thiele tube with a small flame, moving it back and forth to ensure even heating.

-

Initial Rapid Heating: For an unknown compound, a preliminary rapid determination can be performed to find an approximate melting point.[2]

-

Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again, but at a much slower rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[8] This slow rate is critical to ensure thermal equilibrium between the oil, the thermometer, and the sample.

-

-

Data Recording: Record two temperatures to define the melting range:

-

Validation: Repeat the determination at least twice to ensure the results are reproducible.

Data Interpretation

| Observation | Interpretation |

| Sharp Melting Range (0.5-1.5°C) | Indicates a high degree of purity for the crystalline solid. |

| Broad Melting Range (> 2°C) | Suggests the presence of impurities, which disrupt the crystal lattice and cause melting to occur over a wider temperature range.[2] |

| Melting Point Depression | An impure sample will typically melt at a temperature lower than the pure compound. |

Experimental Protocol: Boiling Point Determination

This protocol employs the capillary method, which is ideal for determining the boiling point of small quantities of liquid.[4][13] The principle relies on observing the temperature at which the liquid's vapor pressure equals the applied atmospheric pressure.[4]

Materials and Apparatus

-

5-Cyclopropylthiophene-2-carbaldehyde sample (liquid)

-

Small test tube (e.g., 75x10 mm) or a fusion tube

-

Capillary tube (sealed at one end)

-

Thiele tube or a beaker for an oil bath

-

High-boiling mineral or silicone oil

-

Thermometer

-

Rubber band or thread

-

Heating source (Bunsen burner or hot plate)

-

Barometer

Step-by-Step Methodology

-

Apparatus Assembly: Add approximately 0.5 mL of the liquid sample to the small test tube. Place a capillary tube (sealed end up) inside the test tube, so it is inverted within the liquid.[4][13]

-

Attachment: Attach the test tube assembly to a thermometer using a rubber band or thread. Ensure the sample is level with the thermometer bulb.

-

Heating Setup: Secure the thermometer assembly in a Thiele tube or an oil bath so that the sample is fully immersed in the oil.

-

Heating and Observation: Begin to heat the oil bath gently. As the temperature rises, air trapped in the inverted capillary will expand and slowly bubble out.[4]

-

Reaching the Boiling Point: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[4][13] This indicates that the liquid's vapor has displaced all the air and its vapor pressure exceeds the atmospheric pressure.

-

Data Recording: Turn off the heat and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops and the liquid is just drawn back into the capillary tube.[4] At this exact moment, the vapor pressure of the sample is equal to the atmospheric pressure.

-

Pressure Recording: Immediately record the ambient atmospheric pressure from a barometer. The boiling point is meaningless without this accompanying data.

-

Validation: For a trustworthy result, allow the apparatus to cool significantly and repeat the measurement.

Conclusion and Best Practices

The absence of published data for the melting and boiling points of 5-Cyclopropylthiophene-2-carbaldehyde necessitates a return to fundamental experimental chemistry. The protocols detailed in this guide provide a robust and reliable framework for researchers to determine these critical physical constants. Adherence to these methodologies, particularly the emphasis on slow heating rates near the phase transition and the repetition of measurements, is paramount for generating trustworthy and publishable data. This foundational characterization is the first step in unlocking the potential of this novel compound for future applications in drug discovery and materials science.

References

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. [Link]

-

Melting point determination. (n.d.). University of Calgary. [Link]

-

Video: Boiling Points - Procedure. (2020, March 26). JoVE. [Link]

-

Melting Point: Using the Thiele Tube. (2024, May 14). Timstar. [Link]

-

Melting Point Determination. (n.d.). Columbia University. [Link]

-

Boiling Point Determination. (n.d.). Chemconnections. [Link]

-

Melting point determination. (n.d.). SSERC. [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S. [Link]

-

Class 11 Chemistry Determination Of Melting Point Experiment. (n.d.). Vedantu. [Link]

-

Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. [Link]

-

Estimation of the Normal Boiling Point of Organic Compounds. (2006, March 15). ACS Publications. [Link]

-

Boiling Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. [Link]

-

Determination of Boiling Point (B.P). (n.d.). Vijay Nazare Weebly. [Link]

-

Determination of Melting Point of An Organic Compound. (n.d.). Scribd. [Link]

- Determination of Melting points and Boiling points. (n.d.). Learning Space.

-

Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. [Link]

-

Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE. [Link]

-

Synthesis of 5‐isopropylthiophen‐2‐carbaldehyde (III a) and... (n.d.). ResearchGate. [Link]

-

Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. (2021, October 14). MDPI. [Link]

-

Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (2013, November 27). PMC. [Link]

-

Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. (2020, August 29). Kuwait Journal of Science. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. Class 11 Chemistry Determination Of Melting Point Experiment [vedantu.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. byjus.com [byjus.com]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. scribd.com [scribd.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: Boiling Points - Procedure [jove.com]

5-Cyclopropylthiophene-2-carbaldehyde: An In-depth Technical Guide to its Electronic Properties for Advanced Material Science

Abstract

In the relentless pursuit of novel materials for next-generation organic electronics, thiophene derivatives have emerged as a cornerstone due to their inherent stability, processability, and tunable electronic characteristics.[1][2] This technical guide provides a comprehensive analysis of the electronic properties of 5-Cyclopropylthiophene-2-carbaldehyde, a promising yet under-documented building block for advanced materials. While direct experimental data for this specific molecule is scarce, this paper, drawing on established principles of physical organic chemistry and extensive data from analogous compounds, offers a robust predictive overview of its electronic behavior. We will delve into the unique influence of the cyclopropyl and carbaldehyde substituents on the thiophene core, project its frontier molecular orbital (FUMO) energies, and outline detailed experimental and computational protocols for its empirical characterization. This guide is intended for researchers, chemists, and material scientists engaged in the design and synthesis of novel organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Introduction: The Thiophene Scaffold in Organic Electronics

Thiophene, a five-membered aromatic heterocycle containing sulfur, is a "privileged scaffold" in material science.[1] The participation of the sulfur atom's lone pair electrons in the π-system imparts significant aromaticity and facilitates charge delocalization, a fundamental prerequisite for efficient charge transport.[1] This has led to the widespread use of polythiophenes and oligothiophenes in a variety of organic electronic devices.[2]

The electronic properties of the thiophene ring can be meticulously tuned by the introduction of various functional groups. These substituents can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby altering the material's bandgap, charge injection/extraction properties, and optical absorption characteristics. 5-Cyclopropylthiophene-2-carbaldehyde incorporates two distinct functional groups onto the thiophene core: an electron-withdrawing carbaldehyde group and a sterically demanding, electronically unique cyclopropyl group. Understanding the interplay of these substituents is key to harnessing the potential of this molecule in novel material design.

Molecular Structure and its Electronic Implications

The electronic landscape of 5-Cyclopropylthiophene-2-carbaldehyde is dictated by the synergistic and antagonistic effects of its constituent parts: the thiophene ring, the 2-carbaldehyde group, and the 5-cyclopropyl group.

-

Thiophene Core: The π-rich thiophene ring serves as the primary conduit for charge transport.

-

2-Carbaldehyde Group: As a moderately electron-withdrawing group, the aldehyde functionality lowers the energy of both the HOMO and LUMO levels through inductive and resonance effects. This can enhance electron injection and improve ambient stability.

-

5-Cyclopropyl Group: The cyclopropyl group is a fascinating substituent with a dual electronic nature.[3] Its strained C-C bonds possess significant p-character, allowing it to act as a π-electron donor through conjugation, which would raise the HOMO level and decrease the bandgap.[4] Concurrently, it can exhibit inductive electron-withdrawing behavior.[3] This unique combination allows for fine-tuning of the electronic properties.

The logical relationship between the molecular structure and its resulting electronic properties is visualized in the diagram below.

Caption: Interplay of structural components and their influence on electronic properties.

Projected Electronic Properties

| Property | Thiophene-2-carbaldehyde (Reference) | 5-Methylthiophene-2-carbaldehyde (Analog) | 5-Cyclopropylthiophene-2-carbaldehyde (Projected) |

| HOMO Energy | Lowered by aldehyde | Raised by methyl group | Raised by cyclopropyl (π-donation) |

| LUMO Energy | Lowered by aldehyde | Slightly lowered by methyl | Lowered by aldehyde |

| HOMO-LUMO Gap | Moderate | Slightly smaller than reference | Expected to be smaller than reference |

The electron-donating nature of the cyclopropyl group through conjugation is expected to raise the HOMO level more significantly than a methyl group, leading to a reduced HOMO-LUMO gap. This could shift the absorption spectrum to longer wavelengths and potentially improve its performance in photovoltaic applications.

Experimental and Computational Characterization Protocols

To empirically validate the projected electronic properties, a combination of electrochemical, spectroscopic, and computational methods should be employed.

Experimental Workflow

The following diagram outlines a standard experimental workflow for characterizing the electronic properties of a novel organic semiconductor like 5-Cyclopropylthiophene-2-carbaldehyde.

Caption: A streamlined workflow for comprehensive electronic property analysis.

Detailed Experimental Protocols

A. Cyclic Voltammetry (CV)

-

Objective: To determine the oxidation and reduction potentials and estimate the HOMO and LUMO energy levels.

-

Procedure:

-

Prepare a 1-5 mM solution of 5-Cyclopropylthiophene-2-carbaldehyde in a suitable anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

-

Record the cyclic voltammogram at a scan rate of 50-100 mV/s.

-

Calibrate the potentials against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

-

Calculate HOMO and LUMO energies using the following empirical formulas:

-

HOMO (eV) = -[Eoxonset - EFc/Fc+1/2 + 4.8]

-

LUMO (eV) = -[Eredonset - EFc/Fc+1/2 + 4.8]

-

-

B. UV-Visible (UV-Vis) Spectroscopy

-

Objective: To determine the optical bandgap.

-

Procedure:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., chloroform or THF).

-

Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.

-

Determine the absorption edge (λonset) from the low-energy side of the absorption band.

-

Calculate the optical bandgap (Egopt) using the formula:

-

Egopt (eV) = 1240 / λonset (nm)

-

-

Computational Protocol: Density Functional Theory (DFT)

-

Objective: To model the electronic structure and predict HOMO/LUMO energies and the absorption spectrum.

-

Procedure:

-

Perform geometry optimization of the molecule using a suitable level of theory, such as B3LYP with a 6-31G(d,p) basis set.[5]

-

Calculate the energies of the frontier molecular orbitals (HOMO and LUMO) from the optimized geometry.

-

Simulate the UV-Vis absorption spectrum using Time-Dependent DFT (TD-DFT) to compare with experimental results.

-

Potential Applications in Material Science

The unique electronic profile of 5-Cyclopropylthiophene-2-carbaldehyde makes it a versatile building block for a range of organic electronic materials.

-

Conductive Polymers: The aldehyde functionality provides a reactive handle for polymerization, allowing for the synthesis of novel polythiophenes.[6] The cyclopropyl group can enhance solubility and influence the packing of the polymer chains, which is crucial for charge transport.

-

Organic Photovoltaics (OPVs): The projected lower bandgap could make materials derived from this compound suitable as donor materials in bulk heterojunction solar cells.

-

Organic Field-Effect Transistors (OFETs): By incorporating it into larger conjugated systems, the electronic properties can be fine-tuned to achieve high charge carrier mobilities for transistor applications.

The following diagram illustrates the potential role of a polymer derived from 5-Cyclopropylthiophene-2-carbaldehyde in a typical organic solar cell architecture.

Caption: Potential application as a donor material in an organic solar cell.

Conclusion

5-Cyclopropylthiophene-2-carbaldehyde stands as a promising yet underexplored molecule for the advancement of organic electronic materials. Its unique combination of an electron-withdrawing aldehyde and an electronically ambiguous cyclopropyl group on a thiophene core presents a compelling case for its investigation. This technical guide has provided a theoretical framework for understanding its electronic properties, detailed protocols for its characterization, and an outlook on its potential applications. Further experimental and computational studies are warranted to fully unlock the potential of this versatile building block and pave the way for its integration into next-generation organic electronic devices.

References

- BenchChem. (2025). An In-depth Technical Guide to the Electronic Properties of Thiophene-Containing Compounds.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- BenchChem. (2025).

- Chem-Impex. (n.d.). 5-Cyclopentylthiophene-2-carbaldehyde.

- Chemistry Stack Exchange. (2017).

- BenchChem. (2025). A Comparative Guide to 5-Methyl-2-thiophenecarboxaldehyde and Thiophene-2-carboxaldehyde for Researchers.

- AlHamdan, A. K., Falah, A. M., & Deri, F. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(3).

- Oftadeh, M., Naseh, S., & Hamadanian, M. (2013).

Sources

Safety Data Sheet (SDS) highlights for 5-Cyclopropylthiophene-2-carbaldehyde

The following technical guide provides an in-depth analysis of the safety, handling, and application protocols for 5-Cyclopropylthiophene-2-carbaldehyde . This document is structured for researchers and drug development professionals, moving beyond standard compliance to offer actionable, field-proven strategies for maintaining compound integrity and personnel safety.

Safety, Handling, and Strategic Application in R&D

Document Control:

-

Target Compound: 5-Cyclopropylthiophene-2-carbaldehyde[1][2][3][4][5]

-

CAS Number: 29481-26-3

-

Molecular Formula: C₈H₈OS

-

Molecular Weight: 152.21 g/mol

-

Primary Application: Pharmaceutical Intermediate (HCV NS5A Inhibitors), Organic Electronics (OLEDs).

Executive Summary & Chemical Identity

5-Cyclopropylthiophene-2-carbaldehyde is a functionalized heteroaromatic building block characterized by a thiophene core substituted with a reactive formyl group at the C2 position and a cyclopropyl moiety at the C5 position. Its structural uniqueness lies in the cyclopropyl group, which imparts specific steric and electronic properties (increased lipophilicity and metabolic stability) compared to its alkyl analogs.

This compound is a critical intermediate in the synthesis of antiviral agents, specifically Hepatitis C Virus (HCV) NS5A inhibitors, and is increasingly utilized in materials science for organic semiconductors due to the conjugation potential of the thiophene ring.

Physicochemical Profile[1][4][5][6][7][8]

| Property | Specification |

| CAS Number | 29481-26-3 |

| IUPAC Name | 5-Cyclopropylthiophene-2-carbaldehyde |

| SMILES | O=Cc1sc(cc1)C2CC2 |

| Physical State | Liquid to Low-Melting Solid (Ambient dependent) |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water |

| Air Sensitivity | High (Aldehyde moiety susceptible to autoxidation) |

| Storage | 2–8°C, under Inert Atmosphere (Ar/N₂) |

Hazard Identification & Toxicology (The "Why" Behind the Protocol)

While standard SDS documents list hazards, they often fail to explain the causality relevant to a research setting. Understanding the chemical basis of these hazards allows for more effective risk mitigation.

GHS Classification & Risk Assessment

| Hazard Class | Category | Hazard Statement | Technical Context |

| Skin Irritation | Cat. 2 | H315: Causes skin irritation | Thiophene derivatives are lipophilic; they penetrate the stratum corneum, leading to localized dermatitis. |

| Eye Irritation | Cat. 2A | H319: Causes serious eye irritation | Aldehydes are reactive electrophiles; contact with mucosal membranes causes immediate protein cross-linking and irritation. |

| STOT - SE | Cat. 3 | H335: May cause respiratory irritation | Volatility is moderate; inhalation of vapors triggers upper respiratory tract inflammation. |

Chemical Reactivity Risks

-

Autoxidation: The C2-formyl group is prone to oxidation by atmospheric oxygen, converting the aldehyde into the corresponding carboxylic acid (5-cyclopropylthiophene-2-carboxylic acid). This impurity can destabilize downstream metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

-

Acid Sensitivity: The cyclopropyl ring, while relatively stable, can undergo ring-opening under strong acidic conditions or in the presence of aggressive Lewis acids.

Safe Handling & Storage Strategy

To maintain the "Self-Validating System" of purity, strict adherence to exclusion of oxygen and moisture is required.

Protocol: Inert Atmosphere Transfer

-

Storage: Store the primary container in a refrigerator (2–8°C). For long-term storage (>1 month), parafilm sealing is insufficient; use a secondary containment vessel flushed with Argon.

-

Usage: Allow the container to equilibrate to room temperature before opening to prevent water condensation, which accelerates hydrate formation or oxidation.

Visualization: Air-Sensitive Handling Workflow

The following diagram outlines the decision logic for transferring this reagent to ensure safety and purity.

Figure 1: Logic flow for the retrieval and transfer of air-sensitive aldehyde reagents.

Emergency Response & Spill Control

In the event of a release, the primary concern is respiratory protection and containment of the lipophilic irritant.